molecular formula C10H12FNO2 B3349032 2-Fluorophenyl isopropylcarbamate CAS No. 199585-08-5

2-Fluorophenyl isopropylcarbamate

Cat. No.: B3349032
CAS No.: 199585-08-5
M. Wt: 197.21 g/mol
InChI Key: JPOSCVSTGMMOED-UHFFFAOYSA-N
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Description

Overview of Carbamate (B1207046) Class within Organic Chemistry

Carbamates are a class of organic compounds derived from carbamic acid (NH₂COOH). acs.org The core structure of a carbamate consists of a carbonyl group flanked by an oxygen atom and a nitrogen atom. This functional group can be considered a hybrid of an ester and an amide, and this unique combination imparts chemical stability and the ability to form valuable intermolecular and intramolecular interactions. nih.gov Carbamates are versatile building blocks in organic synthesis and are found in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. nih.govorganic-chemistry.org Their stability and capacity to engage in hydrogen bonding make them valuable motifs in drug design. nih.gov

Historical Context of Isopropylcarbamate Derivatives in Scientific Inquiry

Isopropylcarbamate derivatives, particularly N-phenylcarbamates, have a notable history in scientific research, primarily as herbicides. fsu.edunih.gov Propham (isopropyl N-phenylcarbamate) was one of the first carbamate herbicides developed and functions by inhibiting cell division and tissue growth in plants. fsu.educhemicalbook.com The herbicidal activity of these compounds is influenced by the substituents on the phenyl ring. acs.orgacs.org Research into these derivatives has provided valuable insights into structure-activity relationships, demonstrating how modifications to the molecular structure can impact biological function. acs.org

Rationale for Focused Research on 2-Fluorophenyl Isopropylcarbamate and Related Structures

The focused research on this compound and its analogs is driven by the desire to understand how the specific placement of a fluorine atom on the phenyl ring influences the compound's properties. The ortho-positioning of the fluorine atom, as in this compound, can induce unique conformational effects and alter the electronic environment of the carbamate linkage compared to its meta- and para-substituted isomers. This can have significant implications for its reactivity, biological activity, and spectroscopic characteristics. Studying such specific isomers is crucial for developing a comprehensive understanding of structure-property relationships within the broader class of fluorinated carbamates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-fluorophenyl) N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-7(2)12-10(13)14-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOSCVSTGMMOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)OC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Fluorophenyl Isopropylcarbamate

Advanced Synthetic Routes to Phenyl Isopropylcarbamate Frameworks

The formation of the phenyl carbamate (B1207046) core is a foundational step in the synthesis of 2-fluorophenyl isopropylcarbamate. Both direct and multi-step strategies are employed, each with distinct advantages.

Direct Carbamate Formation Strategies

Direct carbamoylation of phenols represents a common and efficient method for creating the phenyl carbamate linkage. Traditionally, this involves the reaction of a phenol (B47542) with a carbamoyl (B1232498) chloride, such as isopropylcarbamoyl chloride, in the presence of a base. google.com More contemporary and safer methods avoid the use of sensitive and toxic reagents like phosgene (B1210022) derivatives. acs.org One such approach involves the in situ generation of carbamoyl chlorides, which are then reacted with the phenol. organic-chemistry.org

Another direct strategy utilizes carbon dioxide as a C1 source, offering a greener alternative. acs.orgorganic-chemistry.org In this method, an amine and an alcohol can be coupled in the presence of a suitable catalyst and dehydrating agent. The direct conversion of low-concentration CO2 into carbamates has been achieved using reagents like Si(OMe)4 and DBU, which acts as both a CO2 capture agent and a catalyst. organic-chemistry.org Additionally, carbonylating agents like phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate provide a mild route to carbamates from amines. organic-chemistry.org

A one-pot synthesis of substituted O-aryl carbamates can be achieved by reacting N-substituted carbamoyl chlorides, formed in situ, with phenols. organic-chemistry.org This method is versatile and economical. The reaction of amines with alkoxycarbonyl radicals generated from carbazates, under copper catalysis, also yields carbamates under mild conditions. organic-chemistry.org

Multi-step Convergent Synthesis Approaches

Multi-step syntheses offer greater control over the introduction of functional groups. A common convergent approach involves the initial synthesis of a fluorinated phenol, which is then subjected to carbamoylation. For instance, 2-fluorophenol (B130384) can be prepared through various fluorination techniques and subsequently reacted with isopropyl isocyanate or a related carbamoylating agent to yield this compound.

Fluorination Strategies for Aryl Carbamate Precursors

The introduction of a fluorine atom onto the aromatic ring is a critical step. This can be achieved either before or after the formation of the carbamate moiety.

Electrophilic fluorination is a common method for introducing fluorine onto electron-rich aromatic rings, although regioselectivity can be a challenge. nih.govyoutube.com Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are frequently used. organic-chemistry.org For instance, arylmagnesium reagents, prepared from the corresponding bromides or iodides, react with NFSI to produce aryl fluorides. organic-chemistry.org Similarly, aryl boronic acids can be converted to aryl fluorides using reagents like AcOF. organic-chemistry.org

Nucleophilic aromatic substitution (SNAr) provides another route, particularly for electron-deficient arenes. nih.gov The Halex process, an industrial method, uses inorganic fluoride (B91410) sources like KF to displace a leaving group, typically a halogen. nih.gov The Balz-Schiemann reaction, involving the thermal decomposition of an aryldiazonium tetrafluoroborate, is a classical method for synthesizing aryl fluorides. nih.gov

More recent developments include palladium-mediated fluorination reactions. nih.gov These methods often offer high functional group tolerance and regioselectivity. For example, copper-mediated fluorination of aryl stannanes and aryl trifluoroborates with N-fluoro-2,4,6-trimethylpyridinium triflate has shown broad substrate scope. organic-chemistry.org

Directed Ortho Metalation (DoM) and Related Regioselective Synthesis Applications for Fluorinated Phenyl Carbamates

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. organic-chemistry.orgwikipedia.org The carbamate group, particularly the O-carbamate, is one of the most effective directed metalation groups (DMGs). acs.orgnih.gov It directs the deprotonation of the aromatic ring to the position ortho to the carbamate group. wikipedia.orgnih.gov

The general process involves treating the aryl carbamate with a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, at low temperatures. acs.org This generates an ortho-lithiated species, which can then be quenched with a variety of electrophiles to introduce a wide range of substituents. acs.orgnih.gov

For this compound, the fluorine atom and the carbamate group both influence the regioselectivity of the metalation. The powerful directing ability of the carbamate group generally dominates, leading to metalation at the C6 position. However, the electronic and steric effects of the fluorine atom can modulate the reactivity.

Mechanistic Investigations of Directed Metalation Processes

The mechanism of DoM involves the coordination of the organolithium reagent to the heteroatom of the directing group, which in this case is the oxygen and/or nitrogen of the carbamate. wikipedia.orgnih.gov This coordination brings the base into proximity with the ortho proton, facilitating its abstraction and the formation of a stable ortho-lithiated intermediate. wikipedia.org This is often referred to as the Complex-Induced Proximity Effect (CIPE). nih.gov An alternative perspective, the Kinetically Enhanced Metalation (KEM), also considers the kinetic and thermodynamic aspects of the process. nih.gov

The nature of the organolithium reagent, the solvent, and additives like tetramethylethylenediamine (TMEDA) play crucial roles in the efficiency and outcome of the reaction. uwindsor.ca TMEDA, for example, can deaggregate the organolithium species, increasing its reactivity. uwindsor.ca

Stereochemical Control in DoM Reactions

While DoM on achiral substrates like this compound does not inherently involve stereochemical control, the introduction of chiral auxiliaries or the use of chiral ligands can lead to enantioselective transformations. For instance, the ortho-lithiation of a substrate containing a chiral directing group can lead to the formation of a single enantiomer of the product after quenching with an electrophile. The use of bulky groups on the electrophile can also induce asymmetric induction. wikipedia.org

Catalytic Approaches in this compound Synthesis

The synthesis of carbamates, including this compound, has evolved to include various catalytic methods aimed at improving efficiency, selectivity, and sustainability. These approaches often seek to avoid hazardous reagents like phosgene, which has been traditionally used in carbamate production. acs.orgnih.gov

Palladium-catalyzed cross-coupling reactions represent a significant advancement in the synthesis of N-aryl carbamates. nih.govmit.edu This methodology allows for the efficient formation of aryl carbamates by reacting aryl halides (ArX, where X can be Cl or OTf) with sodium cyanate (B1221674) in the presence of an alcohol. nih.gov The use of aryl triflates as the electrophilic component has broadened the substrate scope, enabling the direct synthesis of aryl isocyanates which are then trapped by alcohols to yield the desired carbamate. mit.eduorganic-chemistry.org

This process is advantageous as it provides direct access to a wide array of carbamate protecting groups, as well as S-thiocarbamates and precursors for polyurethane materials. nih.govmit.edu The reaction conditions are generally tolerant of various functional groups on both the aryl halide and the alcohol. organic-chemistry.org For instance, a range of primary, secondary, and even sterically hindered alcohols can be used effectively. organic-chemistry.org

While direct palladium-catalyzed synthesis of this compound is not explicitly detailed in the provided results, the general applicability of this method to a variety of aryl halides and alcohols suggests its potential for producing this specific compound. mit.eduorganic-chemistry.org The fluorination of arylboronic acid derivatives, another palladium-catalyzed process, highlights the utility of palladium in introducing fluorine into aromatic rings, a key structural feature of the target molecule. nih.govorganic-chemistry.org This reaction proceeds through a proposed Pd(III) intermediate and demonstrates high functional group tolerance. nih.govorganic-chemistry.org

Table 1: Overview of Palladium-Catalyzed Reactions Relevant to Carbamate Synthesis

Reaction Type Key Reactants Catalyst System Key Advantages Relevant Findings
N-Aryl Carbamate SynthesisAryl halides (ArCl, ArOTf), Sodium cyanate, AlcoholPalladium catalystAvoids phosgene, broad substrate scope, direct access to various carbamates. nih.govmit.eduAryl triflates expand the scope to include more reactive nucleophiles. mit.eduorganic-chemistry.org
Aryl Fluoride SynthesisArylboronic acid derivatives, Fluorinating agent (e.g., Selectfluor)Palladium catalystOperationally simple, scalable, tolerates various functional groups. nih.govorganic-chemistry.orgProceeds via a single-electron-transfer pathway involving a Pd(III) intermediate. nih.govorganic-chemistry.org

Photocatalysis has emerged as a powerful and sustainable tool for the synthesis of carbamates, offering mild reaction conditions and the use of visible light as a renewable energy source. acs.orgnih.gov These methods often utilize carbon dioxide as a C1 source, providing a greener alternative to traditional phosgene-based syntheses. rsc.orgscispace.com

Dual nickel-photocatalysis has been successfully employed for the synthesis of O-aryl carbamates from aryl halides, amines, and carbon dioxide. acs.orgnih.gov This reaction proceeds at ambient temperature and pressure, avoiding the need for stoichiometric activating reagents. acs.orgnih.gov The mechanism is believed to involve a Ni(I)-Ni(III) catalytic cycle, which is sustained by the photocatalyst. nih.gov The properties of the photocatalyst are crucial for achieving high selectivity and activity. acs.orgnih.gov

Another photocatalytic approach involves the three-component coupling of ethynylbenziodoxolones, CO2, and amines to produce β-iodoenol carbamates. rsc.org A key feature of this method is its stereodivergence; by selecting the appropriate photocatalyst, both (Z)- and (E)-isomers of the product can be obtained with high selectivity. rsc.org The reaction conditions are mild and compatible with a wide range of functional groups. rsc.org

Organic photocatalysts are also being explored for the synthesis of cyclic carbamates from allyl alcohols. digitellinc.com This approach aims to provide a more cost-effective and sustainable alternative to metal-based photocatalysts. digitellinc.com

Table 2: Comparison of Photocatalytic Carbamate Synthesis Methods

Method Reactants Catalyst Key Features
Dual Nickel-Photocatalysis acs.orgnih.govAryl halides, Amines, CO2Nickel complex and PhotocatalystVisible light, ambient conditions, avoids toxic reagents. acs.orgnih.gov
Stereodivergent Synthesis rsc.orgEthynylbenziodoxolones, CO2, AminesPhotocatalystStereoselective formation of (Z)- or (E)-isomers, mild conditions. rsc.org
Organic Photocatalysis digitellinc.comAllyl alcoholsOrganic PhotocatalystSustainable, cost-effective, focuses on cyclic carbamates. digitellinc.com

Enzymatic Synthesis and Kinetic Resolution of Carbamate Enantiomers

Enzymatic methods, particularly those employing lipases, have proven to be highly effective for the synthesis and resolution of chiral carbamates. nih.govresearchgate.net These biocatalytic approaches offer high enantioselectivity under mild reaction conditions. mdpi.com

Lipases are widely used for the kinetic resolution of racemic alcohols and their carbamate derivatives through enantioselective hydrolysis or acylation. nih.govmdpi.com In a kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus enriched. researchgate.net

For instance, the lipase-catalyzed hydrolytic resolution of (R,S)-azolyl carbamates has been demonstrated as a viable method for obtaining chiral azolyl carbamates and the corresponding chiral alcohols. nih.gov The efficiency and enantioselectivity of this process are influenced by factors such as the substrate structure, solvent, and temperature. nih.gov

Similarly, lipases have been employed in the kinetic resolution of intermediates for the synthesis of pharmaceuticals. mdpi.com For example, the resolution of a key alcohol intermediate for the heart rate-reducing agent Ivabradine was achieved with high enantiomeric excess using Pseudomonas cepacia lipase. mdpi.com The enzyme selectively hydrolyzed the ester of one enantiomer, allowing for the separation of the desired (S)-alcohol. mdpi.com

Table 3: Examples of Lipase-Catalyzed Kinetic Resolution of Carbamate-Related Compounds

Substrate Enzyme Reaction Type Outcome Reference
(R,S)-1-phenylethyl 4-bromopyrazole carbamateLipaseHydrolysisEnantiomeric enrichment of the carbamate and alcohol. nih.gov
Racemic ester precursor of a chiral aminePseudomonas cepacia LipaseHydrolysisProduction of an enantiomerically enriched alcohol intermediate. mdpi.com
Racemic ketoprofen (B1673614) methyl esterAspergillus niger LipaseHydrolysisHigh enantiomeric excess of (R)-ketoprofen. mdpi.com
β-D/L-nucleosidesPseudomonas cepacia Lipase (PSL-C)AcylationParallel kinetic resolution leading to the isolation of β-L-nucleosides. nih.gov

The separation of enantiomers from a racemic mixture is a critical step in the production of enantiomerically pure compounds. nih.gov Several chromatographic techniques are widely employed for the chiral separation of carbamate intermediates and other chiral molecules. nih.govresearchgate.net

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and common method for separating enantiomers. nih.govwvu.edu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., cellulose 3,5-dimethylphenylcarbamate), are particularly versatile due to their excellent chiral recognition abilities. nih.govresearchgate.net The separation mechanism often involves a combination of interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions. nih.gov

Other chromatographic techniques used for chiral separations include:

Gas Chromatography (GC) nih.govresearchgate.net

Supercritical Fluid Chromatography (SFC) nih.govnih.gov

Capillary Electrophoresis (CE) nih.govwvu.edu

In some cases, derivatization of the enantiomers with a chiral reagent to form diastereomers can facilitate their separation by standard chromatographic methods. nih.gov

Table 4: Common Chiral Separation Techniques

Technique Principle Common Chiral Selectors/Phases Applicability
High-Performance Liquid Chromatography (HPLC)Differential interaction with a chiral stationary phase. nih.govwvu.eduPolysaccharide derivatives (e.g., cellulose carbamates), cyclodextrins. nih.govresearchgate.netWidely used for analytical and preparative separation of enantiomers. nih.govsci-hub.ru
Gas Chromatography (GC)Separation of volatile compounds on a chiral stationary phase. nih.govresearchgate.netCyclodextrin derivatives.Suitable for volatile and thermally stable chiral compounds. nih.gov
Supercritical Fluid Chromatography (SFC)Uses a supercritical fluid as the mobile phase. nih.govnih.govPolysaccharide-based CSPs.Offers fast and efficient separations. nih.gov
Capillary Electrophoresis (CE)Separation based on differential electrophoretic mobility in a chiral environment. nih.govwvu.eduCyclodextrins, crown ethers. nih.govnih.govRequires only a small amount of sample and chiral selector. wvu.edu

Derivatization and Structural Modification of this compound Analogues

The derivatization of carbamates and their analogues is a common strategy to create new molecules with potentially altered biological activities or physicochemical properties. The amino group in aminophenylcarbamates, for example, is a versatile handle for various chemical transformations. asu-edu.ru

One common derivatization is the formation of Schiff bases through the condensation of aminophenylcarbamates with aromatic aldehydes. asu-edu.ru These Schiff bases can then undergo further reactions, such as cycloaddition with chloroacetyl chloride to form β-lactam rings (azetidinones), or with thioglycolic acid to yield thiazolidinones. asu-edu.ru

Another important transformation of aminophenylcarbamates is their diazotization followed by azo coupling reactions. asu-edu.ru For example, the diazonium salt derived from an alkyl (4-aminophenyl)carbamate can be coupled with a suitable partner, such as ethyl α-methylacetoacetate, to synthesize indole (B1671886) derivatives. asu-edu.ru These examples, while not directly involving this compound, illustrate the types of chemical transformations that are possible for aromatic carbamates bearing an amino group, suggesting potential derivatization pathways for analogues of the target compound.

Exploration of Substituent Effects on Reactivity

The reactivity of the this compound scaffold is significantly influenced by the nature and position of substituents on the phenyl ring. The fluorine atom at the ortho position already imparts specific electronic properties, primarily through its inductive electron-withdrawing effect. The introduction of additional substituents can further modulate the reactivity of the carbamate linkage, influencing its stability and susceptibility to nucleophilic or electrophilic attack.

The electronic nature of substituents on the aryl ring of phenyl carbamates plays a crucial role in their reactivity. For instance, in the alkaline hydrolysis of substituted phenyl N-phenylcarbamates, a study demonstrated a Hammett sensitivity (ρ value) of 2.86. rsc.org This high positive value indicates that electron-withdrawing groups on the phenyl ring significantly accelerate the rate of hydrolysis by stabilizing the negative charge that develops in the transition state of the rate-determining step. rsc.org Conversely, electron-donating groups would be expected to decrease the rate of hydrolysis.

This principle can be extrapolated to this compound. The existing ortho-fluoro substituent already enhances the electrophilicity of the carbonyl carbon. The introduction of further electron-withdrawing groups, such as a nitro or cyano group, at other positions on the ring would likely further increase its reactivity towards nucleophiles. In contrast, the addition of electron-donating groups like methoxy (B1213986) or alkyl groups would be expected to decrease this reactivity.

The table below illustrates the expected qualitative effect of additional substituents on the reactivity of the this compound core towards a generic nucleophile.

Substituent (X) on Phenyl RingElectronic EffectExpected Impact on Carbonyl ElectrophilicityExpected Reaction Rate with Nucleophiles
-NO₂ (para-position)Strong Electron-WithdrawingSignificant IncreaseFast
-CN (para-position)Strong Electron-WithdrawingSignificant IncreaseFast
-Cl (para-position)Inductive Electron-WithdrawingModerate IncreaseModerate
-H (unsubstituted)NeutralBaselineReference
-CH₃ (para-position)Electron-DonatingDecreaseSlow
-OCH₃ (para-position)Electron-Donating (Resonance)DecreaseSlow

This table presents a qualitative prediction based on established principles of physical organic chemistry.

Furthermore, steric effects can also play a significant role. Bulky substituents near the carbamate functionality can hinder the approach of nucleophiles, thereby slowing down the reaction rate, irrespective of their electronic effects.

Scaffold Diversification Strategies for Carbamate Libraries

The this compound core serves as a valuable scaffold for the construction of chemical libraries, which are essential tools in drug discovery and materials science. Scaffold diversification aims to generate a wide range of analogues from a common core structure to explore a larger chemical space and identify compounds with desired properties.

One primary strategy for diversification involves varying the substituents on the phenyl ring. This can be achieved by starting with differently substituted 2-fluorophenols. A multitude of commercially available or synthetically accessible substituted phenols can be reacted with isopropyl isocyanate to generate a library of this compound analogues with diverse electronic and steric properties.

Another key point of diversification is the N-alkyl group of the carbamate. While this article focuses on the isopropyl group, replacing it with other alkyl or aryl groups can significantly alter the biological activity and physicochemical properties of the resulting compounds. This can be accomplished by using different isocyanates in the initial synthetic step.

A powerful approach for generating carbamate libraries is through solid-phase synthesis. acs.org In this technique, an amine or alcohol is attached to a solid support, such as a Merrifield resin. acs.org The carbamate can then be formed, and subsequent reactions can be carried out to modify other parts of the molecule. This method is highly amenable to automation and allows for the rapid synthesis of a large number of compounds in a combinatorial fashion.

The table below outlines potential diversification points on the this compound scaffold and the corresponding reagents that could be used to achieve this diversity.

Diversification PointReagent Type for VariationExample Reagents
Phenyl Ring SubstituentsSubstituted 2-Fluorophenols4-Chloro-2-fluorophenol, 2-Fluoro-4-methylphenol, 2-Fluoro-5-nitrophenol
N-Alkyl GroupIsocyanatesEthyl isocyanate, Cyclohexyl isocyanate, Phenyl isocyanate
Carbamate OxygenNot directly applicable for this scaffoldN/A

The synthesis of carbamate libraries can also be achieved through multicomponent reactions. For example, a three-component coupling of an amine, carbon dioxide, and a halide can efficiently produce carbamates. organic-chemistry.org This approach offers the advantage of mild reaction conditions and the ability to introduce diversity from multiple starting materials in a single step. organic-chemistry.org

Spectroscopic Techniques for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule and for detecting other NMR-active nuclei like ¹⁹F.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the N-H proton, and the protons of the isopropyl group. The aromatic region would likely show a complex multiplet pattern due to the fluorine substitution. The methine proton of the isopropyl group is expected to appear as a septet, coupled to the six equivalent methyl protons, which in turn would appear as a doublet. The N-H proton typically presents as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the carbamate group, the carbons of the fluorophenyl ring (with their chemical shifts influenced by the fluorine substituent), and the methine and methyl carbons of the isopropyl group. libretexts.orgbas.bgdocbrown.info The carbon directly bonded to the fluorine atom would show a large one-bond coupling constant (¹JC-F).

¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR is a crucial technique for its characterization. rsc.orgwikipedia.org It is highly sensitive and provides a distinct signal for the fluorine atom on the phenyl ring. wikipedia.org The chemical shift of the fluorine atom is indicative of its electronic environment. colorado.eduazom.comnih.gov Long-range couplings to nearby protons (nJF-H) can often be observed, providing further structural confirmation. azom.com

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Assignment
¹H 8.0 - 6.9 Multiplet Aromatic protons (4H)
¹H ~7.5 Broad Singlet N-H proton (1H)
¹H ~4.9 Septet Isopropyl CH (1H)
¹H ~1.2 Doublet Isopropyl CH₃ (6H)
¹³C ~153 Singlet Carbonyl (C=O)
¹³C 152 (d, ¹JC-F ≈ 245 Hz) Doublet C-F
¹³C 138 - 115 Multiplets Aromatic carbons
¹³C ~68 Singlet Isopropyl CH
¹³C ~22 Singlet Isopropyl CH₃
¹⁹F -110 to -140 Multiplet Ar-F

(Note: Predicted data is based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary.)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-O, and C-F bonds. oup.comrsc.orgresearchgate.netresearchgate.netnist.gov

Table 2: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3300 N-H Stretch Amide/Carbamate
2980-2850 C-H Stretch (sp³) Isopropyl group
~1720 C=O Stretch Carbonyl (Carbamate)
~1540 N-H Bend Amide II band
~1250 C-O Stretch Ester linkage
~1200 C-F Stretch Aryl-Fluoride

(Note: Predicted data is based on characteristic group frequencies. oup.comrsc.org Actual experimental values may vary.)

Mass spectrometry (MS) is a powerful technique that provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio after ionization. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would offer clues about its structure. nih.govoup.comacs.orglibretexts.org Common fragmentation pathways for phenyl carbamates include cleavage of the ester bond, loss of the alkyl group, and rearrangements. nih.govoup.comacs.org

Predicted Fragmentation Pathways:

Loss of the isopropyl group: [M - C₃H₇]⁺

Loss of isopropoxy radical: [M - OC₃H₇]⁺

Formation of the fluorophenyl isocyanate ion: [F-C₆H₄-NCO]⁺

Cleavage leading to the fluorophenol ion: [F-C₆H₄-OH]⁺

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption in the UV region is primarily due to π → π* transitions within the aromatic phenyl ring. youtube.comyoutube.com The presence of the fluorine and carbamate substituents on the ring will influence the wavelength of maximum absorption (λmax). The spectrum is expected to show a strong absorption band in the 200-300 nm range, characteristic of substituted benzene (B151609) derivatives. spectrabase.com

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the method of choice for the purity assessment of many organic compounds, including carbamates. s4science.atnih.govsigmaaldrich.com A reversed-phase HPLC method would be suitable for this compound.

Method Development Considerations:

Column: A C18 or C8 stationary phase is commonly used for the separation of carbamates. s4science.atsigmaaldrich.com

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed. s4science.atepa.gov

Detection: A UV detector set at a wavelength where the compound exhibits significant absorbance (determined from the UV-Vis spectrum, likely around 220-270 nm) would be appropriate. sigmaaldrich.com

Purity Assessment: The purity of the compound can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 3: Illustrative HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

(Note: These are typical starting conditions and would require optimization for the specific sample.)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds within a sample. In the context of this compound, GC-MS plays a crucial role in its characterization.

During GC-MS analysis, the carbamate is first vaporized and introduced into a gas chromatograph. The separation of the compound from other potential components in the mixture occurs within a capillary column. The choice of the stationary phase within the column is critical for achieving optimal separation. For carbamate compounds, various stationary phases have been successfully employed. oup.com

Following separation in the GC column, the eluted molecules enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which causes the molecules to fragment into characteristic patterns. The mass-to-charge ratio (m/z) of these fragments is then measured. The resulting mass spectrum serves as a molecular fingerprint, allowing for the unequivocal identification of this compound.

Studies on related carbamate pesticides have shown that a common fragmentation pathway involves the formation of the corresponding phenol. nih.gov In the case of this compound, a likely fragmentation would lead to the formation of 2-fluorophenol. The mass spectrum would also be expected to show peaks corresponding to the intact molecular ion and other fragments resulting from the loss of specific chemical groups.

It is important to note that the thermal stability of the carbamate is a key factor in GC-MS analysis. Some N-methyl carbamates have been reported to undergo thermal decomposition during analysis, leading to the formation of methyl isocyanate and a phenol. oup.com However, many N-phenyl carbamates, like this compound, are often stable enough to be eluted from the GC column unchanged. oup.com

The operating conditions of the GC-MS instrument, such as the injector temperature, column temperature program, and ion source temperature, must be carefully optimized to ensure accurate and reproducible results. For instance, mass spectra are often determined using an ionizing voltage of 70 eV and an ion source temperature in the range of 220 to 250°C. oup.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique widely used in synthetic chemistry for monitoring the progress of reactions and for the preliminary purification of products. nih.govchemrxiv.org In the synthesis of this compound, TLC is an indispensable tool.

The synthesis of carbamates can be monitored by spotting a small amount of the reaction mixture onto a TLC plate at different time intervals. nih.gov The TLC plate is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. nih.gov The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). As the mobile phase moves up the plate by capillary action, the components of the reaction mixture are separated based on their differential partitioning between the stationary phase and the mobile phase.

The separation is governed by the polarity of the compounds. For instance, in the synthesis of a carbamate from an amine and a chloroformate, the starting materials and the product will have different polarities and, therefore, different retention factors (Rƒ values) on the TLC plate. The Rƒ value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Visualization of the separated spots on the TLC plate can be achieved using various methods. A common technique is to use a UV lamp, as many organic compounds, including those with aromatic rings like this compound, are UV-active and will appear as dark spots on a fluorescent background. nih.gov Alternatively, chemical staining reagents can be used. For carbamates, a variety of spray reagents can be employed. ajrconline.org One common method involves spraying the plate with a solution that can hydrolyze the carbamate to a phenol, which can then be visualized with a colorimetric reagent. researchgate.net Ninhydrin can also be used to detect carbamates on TLC plates, typically appearing after vigorous heating. wikipedia.org

Preparative TLC (prepTLC) can be used for the small-scale purification of this compound. chemrxiv.orgphytojournal.com In this technique, the crude product is applied as a band onto a thicker layer of stationary phase. After development, the band corresponding to the desired product is scraped from the plate, and the compound is extracted from the adsorbent with a suitable solvent. chemrxiv.org

Purity Analysis and Quantification Methods

Quantitative Analytical Procedures

Accurate determination of the purity and concentration of this compound is essential for its use in further applications. Several quantitative analytical procedures can be employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of carbamates. thermofisher.com A reversed-phase HPLC method, using a C18 column, is often suitable. The compound is dissolved in an appropriate solvent, and a known amount is injected into the HPLC system. The separation is achieved using a mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The concentration of the compound is determined by comparing the peak area of the analyte to that of a certified reference standard. The purity is often expressed as a percentage, for example, ≥98.0% as determined by HPLC. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a triple quadrupole mass spectrometer (LC-MS/MS), offers a highly sensitive and selective method for the quantification of carbamates. nih.gov This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. By using multiple reaction monitoring (MRM) mode, it is possible to achieve very low limits of detection (LOD) and quantification (LOQ). nih.gov

The following table provides a hypothetical example of data that could be obtained from a quantitative analysis of this compound using LC-MS/MS.

Table 1: Hypothetical LC-MS/MS Quantification Data for this compound

Analyte Retention Time (min) Precursor Ion (m/z) Product Ion (m/z) LOD (µg/kg) LOQ (µg/kg)

Chiral Purity Determination (Enantiomeric Excess)

Since this compound does not possess a chiral center, the concept of enantiomeric excess is not applicable. However, for related chiral carbamates, the determination of enantiomeric excess (e.e.) is a critical aspect of their analysis. Enantiomeric excess is a measure of the purity of a chiral substance and is defined as the absolute difference between the mole fractions of the two enantiomers.

Several analytical techniques are available for determining the enantiomeric excess of chiral compounds. Chiral High-Performance Liquid Chromatography (chiral HPLC) and chiral Gas Chromatography (chiral GC) are the most common methods. nih.gov These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Another powerful technique for determining enantiomeric purity is Capillary Electrophoresis (CE). mdpi.com CE offers high separation efficiency and can be used with various chiral selectors, such as cyclodextrins, to achieve enantioseparation.

More recently, optical methods such as Circular Dichroism (CD) spectroscopy have been developed for the rapid determination of enantiomeric excess. nih.govrsc.org These methods are often amenable to high-throughput screening. nih.gov Raman Optical Activity (ROA) is another vibrational optical activity technique that has shown great potential for the accurate quantitative analysis of enantiomeric mixtures. mdpi.com

The enantiomeric excess is typically calculated using the following formula:

e.e. (%) = |([R] - [S]) / ([R] + [S])| x 100

Where [R] and [S] are the concentrations or peak areas of the R- and S-enantiomers, respectively. youtube.com

A hypothetical example of a calibration curve for the determination of enantiomeric excess of a chiral carbamate using a chiral analytical method is presented below.

Table 2: Hypothetical Calibration Data for Enantiomeric Excess Determination

Sample Known e.e. (%) Measured Signal (e.g., Peak Area Ratio)
1 100 (R) 1.00
2 50 (R) 0.75
3 0 (Racemic) 0.50
4 50 (S) 0.25

Chemical and Physical Properties

Direct experimental data for 2-Fluorophenyl Isopropylcarbamate is limited. However, its properties can be inferred from related compounds such as its non-fluorinated analog, Propham (isopropyl N-phenylcarbamate), and its isomer, 4-Fluorophenyl N-isopropylcarbamate.

Table 1: Predicted and Known Properties of this compound and Related Compounds

PropertyThis compound (Predicted)Propham (Isopropyl N-phenylcarbamate)4-Fluorophenyl N-isopropylcarbamate
Molecular Formula C₁₀H₁₂FNO₂C₁₀H₁₃NO₂ nih.govC₁₀H₁₂FNO₂
Molecular Weight 197.21 g/mol 179.22 g/mol nih.gov197.21 g/mol
Appearance Likely a white crystalline solidColorless crystalline solid nih.govData not available
Melting Point Expected to be a solid at room temperature84 °C (technical grade) chemicalbook.comData not available
Solubility Likely soluble in organic solvents, sparingly soluble in waterInsoluble in water; soluble in alcohol, acetone, isopropyl alcohol chemicalbook.comData not available

Theoretical and Computational Investigations of 2 Fluorophenyl Isopropylcarbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are foundational to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic wavefunction and energy of a system.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. Instead of the complex many-electron wavefunction, DFT focuses on the electron density to calculate the energy of a system. For 2-Fluorophenyl isopropylcarbamate, DFT calculations, often using functionals like B3LYP or PBE, would be employed to optimize the molecular geometry and compute a range of electronic properties. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyHypothetical ValueSignificance
HOMO Energy -6.5 eVHighest Occupied Molecular Orbital; relates to electron-donating ability.
LUMO Energy -0.8 eVLowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap 5.7 eVIndicates electronic stability and resistance to excitation.
Dipole Moment 2.5 DMeasures the overall polarity of the molecule, influencing solubility and intermolecular interactions.
Mulliken Atomic Charges C(carbonyl): +0.6e, O(carbonyl): -0.5e, N: -0.4e, F: -0.3eProvides insight into the charge distribution and potential sites for electrophilic and nucleophilic attack.

Note: The values in this table are illustrative and based on typical ranges for similar organic molecules. Actual values would require specific DFT calculations.

These calculations would reveal how the electron-withdrawing fluorine atom and the carbamate (B1207046) group influence the electron distribution across the molecule, highlighting regions of high or low electron density. This information is crucial for predicting the molecule's reactivity in various chemical environments.

Ab Initio Methods and Basis Set Expansions

Ab initio methods, Latin for "from the beginning," are quantum chemical calculations that rely on first principles without the use of empirical parameters. acs.orgresearchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) offer increasing levels of accuracy, albeit at a higher computational cost. usu.edu

The accuracy of these calculations is also highly dependent on the choice of the basis set , which is a set of mathematical functions used to build the molecular orbitals. For a molecule containing fluorine, like this compound, basis sets that include polarization and diffuse functions are essential for an accurate description of the electronic structure.

Table 2: Common Basis Sets for Ab Initio Calculations on Fluorinated Organic Molecules

Basis Set FamilyDescriptionTypical Application
Pople Style (e.g., 6-31G*, 6-311++G(d,p)) Split-valence basis sets with added polarization (d,p) and diffuse (++) functions.Good for initial geometry optimizations and frequency calculations.
Dunning's Correlation Consistent (e.g., cc-pVDZ, aug-cc-pVTZ) Systematically improvable basis sets designed to converge towards the complete basis set limit for correlated calculations.High-accuracy energy and property calculations.
Ahlrichs' def2 family (e.g., def2-SVP, def2-TZVP) Well-balanced basis sets available for a large portion of the periodic table.Commonly used with DFT for reliable geometries and energies.

A systematic study would involve calculations with progressively larger basis sets to ensure that the computed properties are converged and not an artifact of the basis set choice.

Molecular Modeling and Simulation Studies

While quantum mechanics describes the electronic structure, molecular modeling and simulation techniques are used to explore the dynamic behavior and conformational preferences of molecules.

Conformational Analysis and Energy Landscapes

The carbamate functional group can exist in different conformations, primarily the syn and anti rotamers, due to the partial double bond character of the C-N bond. nih.govsctunisie.org The presence of bulky isopropyl and fluorophenyl groups introduces further rotational freedom around single bonds.

A conformational analysis of this compound would involve systematically rotating the key dihedral angles and calculating the corresponding energy to map out the potential energy surface. This would identify the lowest energy conformers (the most stable shapes of the molecule) and the energy barriers between them. Such studies have shown that for many carbamates, the anti rotamer is energetically favored. nih.gov

Molecular Dynamics (MD) Simulations to Explore Flexibility

Molecular Dynamics (MD) simulations provide a movie-like depiction of a molecule's motion over time. tandfonline.comnih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can reveal how this compound behaves at a given temperature, including its flexibility and the range of conformations it can adopt in solution. acs.orgnih.gov

Analysis of an MD trajectory would yield information on the root-mean-square fluctuation (RMSF) of each atom, highlighting the most rigid and most flexible parts of the molecule. This is particularly important for understanding how the molecule might interact with and adapt its shape to a biological target, such as an enzyme's active site. nih.gov

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for investigating the step-by-step mechanism of chemical reactions. nih.govacs.org For this compound, this could involve studying its synthesis, hydrolysis, or its reaction with other molecules.

For example, the formation of carbamates can be studied computationally to determine whether the reaction proceeds through a stepwise or concerted mechanism. nih.govacs.orgresearchgate.net By locating the transition state structures (the highest energy point along the reaction coordinate) and calculating the activation energies, chemists can predict reaction rates and understand how catalysts might lower these energy barriers. mdpi.com Computational studies on the hydrolysis of the carbamate bond can also provide insights into the compound's stability under different pH conditions. nih.govusu.edu

Transition State Characterization and Reaction Pathways

The characterization of transition states and the elucidation of reaction pathways are fundamental aspects of computational chemistry. For a molecule like this compound, such studies would likely involve modeling its formation or degradation. For instance, the reaction between 2-fluorophenyl isocyanate and isopropanol (B130326) could be computationally modeled to determine the transition state structure and the activation energy of the carbamate formation. Similarly, the hydrolysis of the carbamate bond could be investigated to understand its stability. These studies typically employ quantum mechanical methods like DFT to map the potential energy surface of the reaction. While computational studies on the reaction mechanisms of other carbamates and fluorinated compounds exist, specific data for this compound is not available.

Computational Prediction of Spectroscopic Properties

Computational methods are frequently used to predict various spectroscopic properties, aiding in the identification and characterization of molecules. For this compound, it would be possible to calculate its expected Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, ¹⁹F), infrared (IR) and Raman vibrational frequencies, and UV-Vis absorption spectra. These predictions, typically obtained from DFT calculations, can be compared with experimental data to confirm the structure of the compound. While there are general tools and established methodologies for these predictions, specific computationally predicted spectroscopic data for this compound has not been published.

Structure-Activity Relationship (SAR) Studies through Computational Descriptors

Structure-Activity Relationship (SAR) studies are crucial in drug discovery for optimizing the biological activity of a lead compound. researchgate.net For a compound like this compound, if it were identified as having a particular biological activity, computational descriptors would be key to understanding its SAR. researchgate.net These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., molecular shape). By correlating these descriptors with biological activity across a series of related molecules, a quantitative structure-activity relationship (QSAR) model can be developed. Such a model would help in identifying the key molecular features responsible for the observed activity and guide the design of more potent analogs. However, in the absence of any reported biological activity or a series of analogs for this compound, no specific SAR studies are available.

Chemical Space Exploration and Design of Novel Fluorinated Carbamates

The exploration of chemical space involves the computational generation and evaluation of a vast number of virtual molecules to identify candidates with desired properties. Starting from the scaffold of this compound, computational methods could be used to explore a wide range of structural modifications. This could involve changing the substitution pattern on the phenyl ring, altering the alkyl group on the carbamate nitrogen, or replacing the carbamate linkage with other functional groups. This exploration, often guided by QSAR models and docking studies, aims to design novel fluorinated carbamates with potentially improved biological activity, selectivity, or pharmacokinetic properties. While the principles of chemical space exploration are well-established, there is no published research detailing such an exploration specifically for novel fluorinated carbamates derived from this compound.

Fundamental Mechanisms of Carbamate Interactions with Enzymes

Carbamates are widely recognized for their ability to interact with and modulate the activity of various enzymes, most notably serine hydrolases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This interaction is central to their biological effects and is characterized by specific kinetic and mechanistic pathways.

Enzyme Inhibition Kinetics and Binding Site Characterization

The initial step involves the binding of the carbamate inhibitor to the enzyme's active site. For cholinesterases, the active site contains a catalytic triad (B1167595) of serine, histidine, and glutamate. wikipedia.org The carbamate positions itself within the active site, often through non-covalent interactions. For instance, in butyrylcholinesterase, π-π stacking interactions between the aromatic moiety of a carbamate and specific amino acid residues like F329 and Y332 can influence binding. nih.govacs.org

The inhibitory potency of a carbamate is often quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. However, a full kinetic analysis provides a more detailed understanding of the inhibitory mechanism. nih.gov

Table 1: Key Kinetic Parameters in Carbamate-Enzyme Interactions

ParameterDescriptionSignificance
k_i Carbamylation rate constantRepresents the rate at which the enzyme becomes inhibited. A higher k_i indicates a more rapid onset of inhibition.
k_recov Decarbamylation rate constantRepresents the rate of spontaneous hydrolysis of the carbamylated enzyme, leading to its reactivation. A lower k_recov results in a longer duration of inhibition.
K_d Dissociation constantReflects the affinity of the carbamate for the enzyme's active site before carbamylation. A lower K_d indicates a higher affinity.
IC50 Half maximal inhibitory concentrationThe concentration of an inhibitor that causes 50% inhibition of the maximal reaction rate. It is a common measure of inhibitor potency.

This table presents a generalized overview of kinetic parameters for carbamate inhibitors. Actual values are specific to the particular carbamate and enzyme.

Protein Modification Pathways (Carbamylation)

The primary mechanism of enzyme inhibition by carbamates involves the covalent modification of a key active site residue, a process known as carbamylation. In the case of serine hydrolases, the hydroxyl group of the active site serine residue acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamate. nih.gov This results in the formation of a carbamyl-enzyme intermediate and the displacement of the alcohol or phenol (B47542) leaving group. youtube.com

This carbamylation renders the enzyme inactive, as the catalytic serine is no longer available to participate in the hydrolysis of its natural substrate. nih.gov It is important to distinguish this targeted, mechanism-based carbamylation from the non-enzymatic post-translational modification of proteins by cyanate (B1221674) or isocyanic acid, which can also be referred to as carbamylation and has different biological implications. nih.govfrontiersin.orgresearchgate.net The latter involves the reaction of isocyanic acid with free amino groups of proteins, such as the N-terminus or the side chain of lysine (B10760008) residues. nih.govfrontiersin.org

Pseudoirreversible Inhibition Mechanisms

Carbamate inhibitors are often classified as "pseudoirreversible" or "slowly reversible" inhibitors. nih.govnih.gov This terminology reflects the covalent nature of the carbamyl-enzyme bond, which is significantly more stable than the initial non-covalent enzyme-inhibitor complex. However, unlike true irreversible inhibitors (such as some organophosphates), the carbamylated enzyme can undergo slow, spontaneous hydrolysis. youtube.com

This hydrolysis, or decarbamylation, regenerates the active enzyme. nih.gov The rate of this recovery is a critical determinant of the duration of inhibition. For many carbamates, the half-life of the carbamylated enzyme can range from minutes to hours. The stability of the carbamyl-enzyme complex is influenced by the electronic properties of the carbamate's amine substituent. nih.gov

In some instances, the inhibition by carbamates can be reversible. For example, phenothiazine (B1677639) carbamates have been shown to act as reversible inhibitors of butyrylcholinesterase, a mechanism attributed to specific π-π interactions within the active site that prevent the formation of a covalent bond with the catalytic serine. nih.govacs.org

Hydrolysis Pathways and Stability Studies of Carbamates

The chemical stability of carbamates, particularly their susceptibility to hydrolysis, is a crucial factor influencing their persistence and biological activity. The carbamate ester linkage can be cleaved under various conditions, leading to the degradation of the compound.

Influence of pH and Catalysis on Hydrolytic Degradation

The rate of carbamate hydrolysis is significantly influenced by pH. scielo.brclemson.edu Hydrolysis can proceed through acid-catalyzed, neutral, and base-catalyzed pathways.

Acid-catalyzed hydrolysis: At low pH, the reaction rate can increase with decreasing pH, suggesting catalysis by H+ ions. For some carbamates, this involves the protonation of the nitrogen atom, followed by a bimolecular attack of water. scielo.br However, many N-monosubstituted carbamates are relatively stable in acidic solutions. scite.ai

Neutral hydrolysis: At neutral pH, hydrolysis can occur through the nucleophilic attack of water on the carbamate's carbonyl carbon. scielo.brclemson.edu

Base-catalyzed hydrolysis: In alkaline conditions, the rate of hydrolysis increases with increasing pH. This is due to the nucleophilic attack of hydroxide (B78521) ions (OH-) on the carbonyl carbon, which is a more potent nucleophile than water. scielo.brclemson.edu For N-monosubstituted aryl carbamates, the mechanism can involve the deprotonation of the amide nitrogen, followed by the elimination of the aryloxide leaving group. scite.ai

The stability of carbamates is also dependent on their chemical structure. Carbamate esters of phenols are generally more labile than those of alcohols because phenols are better leaving groups. nih.gov The degree of substitution on the nitrogen atom also plays a role in hydrolytic stability. nih.govnih.gov

Enzymatic catalysis can also contribute to carbamate hydrolysis. Carboxylesterases, for example, are a class of enzymes capable of hydrolyzing the carbamate linkage. nih.govnih.govplos.org

Table 2: General Influence of pH on Carbamate Hydrolysis

pH RangeDominant Hydrolysis MechanismGeneral Effect on Rate
Acidic (pH < 6) Acid-catalyzedRate generally increases as pH decreases. clemson.edu
Neutral (pH ~7) Neutral (water-mediated)Rate is often at a minimum in this range. clemson.edu
Alkaline (pH > 8) Base-catalyzed (hydroxide-mediated)Rate increases significantly as pH increases. clemson.edu

This table provides a generalized trend. The specific pH at which mechanisms transition and the relative rates can vary significantly depending on the carbamate's structure.

Identification of Degradation Products

The hydrolysis of a carbamate ester results in the cleavage of the ester bond, yielding an alcohol or phenol, an amine, and carbon dioxide. nih.gov For a generic N-substituted aryl carbamate, the primary hydrolysis products would be the corresponding phenol, the amine, and carbon dioxide.

In the case of this compound, the expected hydrolysis products would be:

2-Fluorophenol (B130384)

Isopropylamine

Carbon dioxide

The identification of these degradation products is typically achieved through analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). nih.govacs.org These methods allow for the separation and identification of the parent compound and its various breakdown products in a given sample. usgs.gov

Interactions with Non-Human Biological Systems

Carbamates are recognized for their potent biological activity, which has led to their widespread use as insecticides and fungicides. Their efficacy stems from specific interactions with essential biochemical pathways in target organisms.

Carbamate compounds exhibit significant fungicidal properties, although their precise mechanisms can vary. One proposed mechanism suggests that their toxicity is linked to the disruption of cellular processes following enzymatic action within the fungal cell. It is hypothesized that esterases produced by the fungus hydrolyze the carbamate's ester linkage, leading to the intracellular formation of unstable carbamic acid. ct.gov The differential sensitivity of various fungal species to carbamate toxicity may be attributed to differences in their esterase activity and efficiency in carrying out this hydrolysis. ct.gov

Studies on various carbamate fungicides have demonstrated a range of toxic effects on fungi. For example, research on the cyanobacterium Cylindrospermum sp. showed that the fungicide ziram (B1684391) was highly toxic, with a lethal concentration (LC100) of 0.17 ppm in nitrogen-fixing conditions. schweizerbart.de Other carbamate fungicides like zineb (B1684293) and mancozeb (B1675947) also proved lethal at concentrations of 20 ppm and 7-9 ppm, respectively. schweizerbart.de These compounds were found to impair the formation and germination of akinetes, which are crucial for the survival and propagation of the cyanobacterium. schweizerbart.de The general trend indicates that the structure of the carbamate, particularly the ester and N-substituted groups, plays a crucial role in its fungitoxic potential. ct.gov

Table 1: Fungitoxicity of Select Carbamate Fungicides against Cylindrospermum sp. schweizerbart.de This table is interactive. You can sort and filter the data.

Fungicide Highest Permissive Concentration (HPC) (ppm) Lethal Concentration (LC100) (ppm)
Ziram 0.15 0.17
Zineb 5 10

The primary mechanism of insecticidal action for carbamate compounds is the inhibition of the enzyme acetylcholinesterase (AChE). numberanalytics.comwikipedia.orgnih.gov AChE is a critical enzyme in the central nervous system of insects, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). numberanalytics.com By inhibiting AChE, carbamates cause an accumulation of acetylcholine at the synaptic junctions, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect. numberanalytics.comnih.gov

This inhibition is achieved through the carbamylation of a serine residue at the active site of the AChE enzyme. nih.gov Unlike organophosphates, which cause irreversible inhibition, the binding of carbamates to AChE is reversible. nih.govresearchgate.net The enzyme can spontaneously hydrolyze the carbamate group, allowing for the recovery of its function, typically within minutes to hours. researchgate.net This reversibility generally results in a shorter duration of toxic effects compared to organophosphates. nih.gov

The metabolic fate of carbamates is broadly similar across plants, insects, and other non-mammalian organisms, primarily involving hydrolysis, oxidation, and conjugation. who.intepa.gov These processes are crucial for detoxification.

In both soil microorganisms and plants, the initial and most significant step in degradation is the hydrolysis of the carbamate's ester bond. who.intnih.gov This cleavage is often carried out by hydrolase enzymes, such as carbaryl (B1668338) hydrolase, breaking the compound down into a more manageable alcohol or phenol and a carbamic acid derivative, which is typically unstable. who.intnih.gov

Following hydrolysis, oxidative reactions can occur, which may in some cases result in metabolites that retain a high degree of toxicity. epa.gov For example, some carbamates undergo sulfur oxidation to form sulfoxide (B87167) and sulfone derivatives, which can be as toxic or even more toxic than the parent compound. epa.gov

Finally, the primary metabolites, which are often hydroxylated, are conjugated with endogenous molecules like sugars to form water-soluble glycosides. who.int This conjugation step increases the water solubility of the metabolites, facilitating their sequestration or elimination from the organism. who.int The efficiency of these metabolic pathways can differ significantly between species, contributing to the selective toxicity of carbamate pesticides. who.int Recent studies have also explored the role of the Nrf2 signaling pathway in mediating the toxic effects of carbamates, indicating a complex interplay with cellular stress response mechanisms. nih.govresearchgate.net

Supramolecular Assembly and Gelation Mechanisms of Related Fluorophenyl Glycoside Carbamates

The primary driving forces behind this self-assembly and subsequent gelation are non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. researchgate.net For carbamate derivatives of sugars like D-glucosamine, the carbamate moiety (–NHCOO–) is a key participant in forming intermolecular hydrogen bonds, which are fundamental to building the gel network. researchgate.netnih.gov

The structure of the carbamate's side chains and any aromatic groups, such as a fluorophenyl group, significantly influences the gelation properties. researchgate.net For example, studies on C-2 carbamates of 4,6-O-phenylethylidene acetal-protected D-glucosamine have shown that these compounds are effective gelators, with some even forming hydrogels at very low concentrations (e.g., 0.2 wt%). nih.gov The presence of aromatic rings can introduce π-π stacking interactions, further stabilizing the gel network. The specific position of substituents on the phenyl ring and the length of alkyl chains can fine-tune the balance of hydrophobic and hydrophilic interactions, determining the gelator's effectiveness in different solvents. researchgate.netnih.gov

Development of Sensitive Detection Methods for Trace Analysis

The trace analysis of pesticide residues in environmental samples necessitates highly sensitive and selective detection methods. For a compound like this compound, this would involve techniques capable of detecting concentrations at the microgram per liter (µg/L) or even nanogram per liter (ng/L) level.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the foremost technique for the analysis of carbamate pesticides due to its high sensitivity and specificity, and its ability to handle thermally labile compounds without requiring derivatization. researchgate.netsepscience.com An LC-MS/MS method for this compound would typically involve:

Sample Preparation: Solid-phase extraction (SPE) is a common and effective technique for extracting and concentrating carbamates from water samples. nih.govepa.gov For soil and other complex matrices, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation method. researchgate.net

Chromatographic Separation: A reversed-phase C18 column is frequently used for the separation of carbamate pesticides. researchgate.netsepscience.com

Ionization: Electrospray ionization (ESI) in the positive mode is generally effective for carbamates, as they readily form protonated molecules. nih.govnih.gov

Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is the gold standard for quantification in tandem mass spectrometry. researchgate.net This involves monitoring a specific precursor ion to product ion transition, which provides high selectivity and reduces matrix interference. For this compound, the precursor ion would likely be the protonated molecule [M+H]+, and characteristic product ions would be identified through fragmentation studies.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly with derivatization to improve the thermal stability of the carbamate. whiterose.ac.ukfrontiersin.org Flash alkylation in the injector port is one such derivatization technique. scispec.co.th While less common for carbamates than LC-MS, GC-MS can provide excellent separation and confirmatory data.

The table below illustrates the typical limits of detection (LOD) and quantification (LOQ) achievable for carbamate pesticides using LC-MS/MS, which would be the expected performance for a method developed for this compound.

Analytical MethodMatrixTypical LODTypical LOQ
LC-MS/MSWater0.5 - 3 ng/L nih.gov-
LC-MS/MSGinger0.05 - 2.0 µg/kg uth.gr0.2 - 5.0 µg/kg uth.gr
LC-MS/MSFruits, Vegetables0.2 - 2.0 µg/kg researchgate.net0.5 - 5.0 µg/kg researchgate.net
GC-MS (with derivatization)Water0.007 - 0.028 µg/L mdpi.com-

Analytical Strategies for Environmental Fate and Degradation Studies

Understanding the environmental fate of this compound involves studying its persistence and the formation of transformation products in various environmental compartments.

The degradation of carbamate pesticides in the environment can occur through biotic and abiotic processes, including hydrolysis, photolysis, and microbial degradation. frontiersin.orgresearchgate.net The primary transformation products of phenylcarbamates are often the corresponding phenols. researchgate.net For this compound, the expected primary degradation pathway would be the hydrolysis of the carbamate ester bond, leading to the formation of 2-Fluorophenol and isopropylamine.

Further degradation of 2-Fluorophenol could occur, leading to other smaller organic molecules. The identification of these transformation products is crucial as they may have their own toxicological profiles. oregonstate.edu High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, coupled with liquid chromatography, is a powerful tool for identifying unknown transformation products. chromatographyonline.com These techniques provide accurate mass measurements, which can be used to determine the elemental composition of the detected compounds.

Monitoring this compound and its transformation products in environmental matrices like soil and water is essential for assessing environmental exposure and risk.

Soil: The analysis in soil typically involves an extraction step, for which methods like pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) can be used, followed by cleanup using SPE. researchgate.net The final determination is then carried out by LC-MS/MS or GC-MS. The concentration of pesticide residues in soil can vary significantly depending on the soil type, organic matter content, and application rates. researchgate.net

Water: For water samples, direct injection is sometimes possible for highly sensitive LC-MS/MS systems, but more commonly, a pre-concentration step using SPE is employed to achieve the low detection limits required for environmental monitoring. nih.govepa.gov Monitoring programs often involve collecting samples from rivers, groundwater, and drinking water sources to assess the extent of contamination. epa.govnih.gov

The following table provides an example of carbamate pesticide residues detected in environmental water samples, illustrating the concentration ranges that might be expected for this compound.

CompoundMatrixConcentration RangeReference
CarbofuranRiver Waterup to 198.7 µg/L epa.gov
CarbarylRiver Water14.1 - 18.1 µg/L epa.gov
DiazinonRiver Water0.9 µg/L epa.gov
MalathionRiver Waterup to 105.2 µg/L epa.gov

Chromatographic Methods for Complex Mixture Analysis

Environmental samples are inherently complex mixtures containing numerous organic and inorganic compounds. Effective chromatographic separation is therefore crucial to isolate the analyte of interest, such as this compound, from matrix interferences.

High-Performance Liquid Chromatography (HPLC) is the preferred separation technique for carbamates. whiterose.ac.uk

Columns: Reversed-phase columns, particularly C18, are the most common choice. researchgate.netsepscience.com Specialized columns, such as those with polar end-capping or phenyl-hexyl phases, can offer different selectivities and may be advantageous for separating specific carbamates from complex matrix components.

Mobile Phases: The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with the addition of a buffer such as ammonium (B1175870) formate (B1220265) or formic acid to improve peak shape and ionization efficiency in LC-MS. nih.govuth.gr Gradient elution is commonly used to effectively separate a wide range of analytes with different polarities. uth.gr

Gas Chromatography (GC) , when used, typically employs capillary columns.

Columns: A common choice for pesticide analysis is a non-polar or semi-polar column, such as a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms or HP-5ms). chromatographyonline.com

Injection: As carbamates are thermally labile, a splitless injection at a lower temperature or the use of a programmed temperature vaporization (PTV) inlet can help to minimize degradation in the injector. frontiersin.org

Hyphenated Techniques for Enhanced Analytical Specificity (e.g., LC-MS/MS, GC-IR)

Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for the unambiguous identification and quantification of trace contaminants in complex matrices. chromatographyonline.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): As previously discussed, LC-MS/MS is the premier technique for carbamate analysis. researchgate.netsepscience.com Its high specificity arises from the selection of a specific precursor ion and its fragmentation into a characteristic product ion (MRM). This double mass filtering significantly reduces the chemical noise from the sample matrix, allowing for highly sensitive and selective detection. The use of an ion trap triple quadrupole mass spectrometer can further enhance confirmation by comparing the full product ion spectrum of a detected compound with that of a known standard. researchgate.net

Gas Chromatography-Infrared (GC-IR) Spectroscopy: GC-IR is a less common but powerful hyphenated technique that can provide structural information complementary to mass spectrometry. nih.gov While GC-MS provides information on the mass-to-charge ratio of the analyte and its fragments, GC-IR provides a vapor-phase infrared spectrum, which is unique to the molecule's vibrational modes and functional groups. This can be particularly useful for differentiating between isomers that may have very similar mass spectra. For this compound, GC-IR could definitively identify the presence of the carbamate and fluorophenyl functional groups.

The combination of these advanced analytical methodologies provides a robust framework for the sensitive detection, environmental monitoring, and in-depth analysis of this compound, ensuring a thorough understanding of its environmental presence and behavior.

Structure Activity Relationships

The biological activity of phenylcarbamates is highly dependent on the nature and position of substituents on the aromatic ring. For herbicidal N-phenylcarbamates, a free imino (N-H) hydrogen is generally required for high activity. acs.org Halogenation at the meta position of the phenyl ring has been shown to enhance the herbicidal activity of alkyl N-phenylcarbamates. acs.org

The introduction of a fluorine atom at the ortho position in 2-Fluorophenyl Isopropylcarbamate would be expected to influence its biological activity compared to the non-fluorinated parent compound, Propham, or its meta- and para-fluorinated isomers. This is due to the electronic and steric effects of the ortho-fluoro substituent, which can alter the molecule's conformation and its ability to interact with biological targets.

Chemical Analogs and Derivatives

A number of chemical analogs and derivatives of 2-Fluorophenyl Isopropylcarbamate exist, primarily differing in the position of the fluorine atom on the phenyl ring or the nature of the alcohol moiety of the carbamate (B1207046).

Table 2: Chemical Analogs of this compound

Compound NameStructureKey Differences
Propham Isopropyl N-phenylcarbamateNo fluorine substitution on the phenyl ring.
4-Fluorophenyl N-isopropylcarbamate IsomerFluorine at the para-position of the phenyl ring.
3-Fluorophenyl Isopropylcarbamate IsomerFluorine at the meta-position of the phenyl ring.
2-Fluorophenyl ethylcarbamate DerivativeEthyl group instead of an isopropyl group.

The study of these analogs is crucial for understanding the broader structure-activity relationships within this class of compounds.

Future Research Directions and Unaddressed Scientific Questions

Emerging Synthetic Methodologies for Fluorinated Carbamates

The synthesis of fluorinated carbamates, including 2-Fluorophenyl isopropylcarbamate, is poised for significant advancement through the adoption of novel and more sustainable synthetic strategies. Future research will likely pivot away from traditional methods, which may involve hazardous reagents like phosgene (B1210022), towards greener and more efficient alternatives. acs.org Key areas of development include the methoxycarbonylation of amines using dimethyl carbonate (DMC), which can be performed using ionic liquids as catalysts or even in supercritical CO₂, offering environmentally benign process conditions. acs.org

Emerging catalytic technologies are set to revolutionize carbamate (B1207046) synthesis. youtube.com These include:

Photocatalysis, Biocatalysis, and Electrocatalysis: These methods offer new pathways for chemical transformations under mild conditions, potentially improving selectivity and reducing energy consumption. youtube.com Biocatalytic approaches, such as the use of ketoreductase (KRED) enzymes, have already demonstrated high diastereoselectivity in the synthesis of carbamate synthons. uzh.ch

Advanced Metallic Catalysis: Nickel-catalyzed amination of aryl carbamates represents a powerful tool for constructing specific carbon-nitrogen bonds, which could be adapted for novel synthetic routes to complex fluorinated carbamates. acs.org

CO₂ as a C1 Building Block: The use of carbon dioxide as a direct feedstock for producing carbamates is a highly attractive green chemistry approach. scite.ai Research into mild dehydrating reagents that can promote the cyclization of amino alcohols with CO₂ to form carbamates without the need for harsh conditions is a promising frontier. scite.ai

Furthermore, the integration of continuous-flow processing for reactions involving gaseous reagents presents an opportunity to improve safety, scalability, and reaction control in the synthesis of organofluorine compounds. nih.gov

Table 1: Comparison of Emerging Synthetic Methodologies for Carbamates

Methodology Key Advantages Potential Application for Fluorinated Carbamates Research Focus
Non-Phosgene Routes (e.g., DMC) Environmentally benign, avoids toxic reagents. acs.org Safer production of this compound and analogues. Developing more efficient, selective, and reusable catalysts. acs.org
Biocatalysis (e.g., KRED) High stereoselectivity, mild reaction conditions. uzh.ch Enantiomerically pure synthesis of chiral fluorinated carbamates. Enzyme discovery and engineering for broader substrate scope.
CO₂-based Synthesis Utilizes a greenhouse gas as a C1 feedstock, sustainable. scite.ai Direct synthesis from fluoro-anilines and CO₂ precursors. Discovery of mild and effective dehydrating agents and catalysts. scite.ai
Continuous-Flow Processing Enhanced safety, scalability, and process control. nih.gov Controlled synthesis involving fluorination or other hazardous steps. Reactor design and optimization for organofluorine reactions. nih.gov

| Advanced Catalysis (Photo, Electro, Ni) | Novel reactivity, mild conditions, high selectivity. youtube.comacs.org | Access to new chemical space and complex molecular architectures. | Catalyst design and mechanistic understanding. youtube.com |

Integration of Artificial Intelligence and Machine Learning in Carbamate Discovery and Synthesis

The convergence of artificial intelligence (AI) and chemistry is creating a paradigm shift in molecular design and synthesis. nih.gov For carbamates, this integration offers powerful tools to accelerate the discovery of new molecules with desired properties and to devise more efficient synthetic pathways. nih.govnih.gov

A significant application lies in the de novo design of novel carbamate-based compounds. nih.gov Generative AI models, such as REINVENT, have been successfully combined with structure-based drug design to rapidly identify potent carbamate inhibitors for biological targets. nih.gov This approach allows for the exploration of vast chemical spaces to find molecules with optimized properties, a process that is often too costly and time-consuming with conventional methods alone. nih.gov

AI and machine learning (ML) are also transforming synthesis planning. nih.gov ML algorithms can analyze vast datasets of chemical reactions to predict reaction outcomes, control selectivity, and propose novel synthetic routes for complex molecules like this compound. nih.govnih.gov These tools can be integrated into the Design-Make-Test-Analyze (DMTA) cycle, providing data-driven hypotheses for lead generation and optimization. nih.gov This computational approach can significantly reduce the number of trial-and-error experiments required, making the synthesis process more efficient and cost-effective. nih.govnih.gov

Table 2: Applications of AI/ML in Carbamate Research

Application Area AI/ML Tool/Technique Objective Reported Outcome/Potential
Molecule Discovery Generative AI Models (e.g., REINVENT) Discover novel carbamate inhibitors with desirable properties. nih.govnih.gov Accelerated discovery of a potent series of carbamate Cbl-b inhibitors. nih.gov
Synthesis Planning Retrosynthesis Prediction Programs Propose efficient and novel synthetic routes. nih.gov Streamline and automate aspects of synthesis design, reducing labor. nih.gov
Property Prediction Machine Learning DMPK Models Predict pharmacokinetic properties early in the design phase. nih.gov Guide the selection of candidates for synthesis, reducing late-stage failures. nih.gov

| Lead Optimization | Cheminformatics & AI Algorithms | Accelerate the Design-Make-Test-Analyze (DMTA) cycle. nih.gov | Move experiments to a virtual environment, investigating billions of molecules rapidly. nih.gov |

Advanced Mechanistic Characterization of Complex Biological/Chemical Interactions in Non-Human Systems

A fundamental understanding of the conformational behavior and interaction mechanisms of this compound is crucial for predicting its function. Future research will increasingly rely on a synergistic combination of advanced spectroscopic techniques and computational modeling to unravel these complex interactions.

Investigating the conformational landscape of carbamates is a key area. acs.orgdntb.gov.ua Studies combining infrared (IR), vibrational circular dichroism (VCD), and nuclear magnetic resonance (NMR) spectroscopy with Density Functional Theory (DFT) calculations can provide a detailed picture of the stable conformations of carbamate monomers in different environments. acs.orgdntb.gov.ua Such studies have revealed that carbamate backbones can be more rigid than their peptide counterparts and that cis configurations of the amide bond can be energetically stable, a significant departure from typical peptide structures. acs.org

Understanding the precise mechanism of chemical reactions, such as the formation of carbamates from CO₂ and amines, is another critical research avenue. researchgate.net Detailed mechanistic analyses using both computational and experimental methods can show that seemingly straightforward reactions may proceed through unexpected pathways. researchgate.net For example, studies have shown that in certain base-mediated carboxylations, a zwitterionic superbase-CO₂ adduct is not the direct carboxylating agent; instead, the base's role is to deprotonate the amine as it attacks a free CO₂ molecule. researchgate.net

In the context of biological systems, molecular docking and molecular dynamics (MD) simulations are invaluable tools for characterizing how carbamates interact with protein targets. These computational methods can reveal the specific binding poses and key stabilizing interactions, such as π-stacking and hydrogen bonding, between a carbamate ligand and the active site of an enzyme. This knowledge is essential for the rational design of more potent and selective molecules.

Development of Novel Analytical Probes and Sensing Platforms for Carbamates

The development of rapid, sensitive, and selective analytical tools for detecting carbamates is a significant research goal, driven largely by the need to monitor carbamate-based pesticides in environmental and food samples. nih.govresearchgate.net Future research is focused on creating innovative probes and sensor platforms that overcome the limitations of traditional analytical methods.

Fluorescent and Colorimetric Probes: A promising strategy involves the design of fluorescent or colorimetric probes that signal the presence of carbamates. nih.govnih.gov Many of these sensors operate on an indirect mechanism based on the inhibition of specific enzymes, such as carboxylesterase (CES) or acetylcholinesterase (AChE), by carbamate compounds. nih.govnih.govnih.gov

Enzyme Inhibition-Based Probes: A fluorescent probe can be designed with a recognition group that is cleaved by an enzyme like CES, causing a change in fluorescence. nih.govnih.gov In the presence of an inhibiting carbamate pesticide, the enzyme's activity is blocked, preventing the fluorescence change and thus indicating the presence of the inhibitor. nih.gov These systems can be integrated into simple platforms, like test papers, and analyzed with everyday devices like smartphones. nih.gov

Colorimetric Arrays: Sensor arrays using multiple colorimetric indicators can generate unique "fingerprints" for different carbamates. nih.gov These arrays can be based on enzyme inhibition or on direct interactions between the analyte and nanoparticle-based indicators. nih.govacs.org

Electrochemical Sensors: Electrochemical biosensors represent another major frontier for carbamate detection. nih.govdntb.gov.ua These devices typically immobilize an enzyme like AChE onto a modified electrode surface. dntb.gov.ua The enzyme's activity generates an electrical signal, which is diminished when inhibited by a carbamate. dntb.gov.ua Research in this area focuses on developing novel nanocomposite materials, such as those incorporating manganese dioxide nanoparticles and graphene, to modify the electrodes for enhanced sensitivity and simultaneous detection of multiple carbamates. Both enzyme-based and enzymeless electrochemical sensors are being explored to create low-cost, disposable, and highly sensitive tools for real-world sample analysis. acs.org

Table 3: Emerging Platforms for Carbamate Detection

Sensor Type Principle of Operation Key Features Future Direction
Fluorescent Probes Enzyme inhibition leading to a change in fluorescence emission. nih.govnih.gov High sensitivity, potential for bioimaging. nih.gov Development of probes for direct carbamate binding to improve selectivity.
Colorimetric Arrays Generation of unique color patterns upon interaction with carbamates. nih.govacs.org Simultaneous detection and identification of multiple analytes. nih.gov Application of advanced statistical analysis for pattern recognition. nih.gov

| Electrochemical Biosensors | Measurement of current change due to enzyme inhibition at an electrode surface. dntb.gov.ua | Low detection limits, potential for miniaturization and disposability. dntb.gov.ua | Use of novel nanomaterials to enhance electrode performance and sensitivity. |

Exploration of this compound as a Building Block in Materials Science (non-polyurethane based)

Beyond its applications in agrochemistry and pharmaceuticals, the carbamate linkage is an emerging backbone for the construction of advanced functional materials. dntb.gov.ua Specifically, there is growing interest in using carbamate monomers to create sequence-defined, abiotic polymers that are distinct from traditional polyurethanes. acs.orgdntb.gov.ua While research has not yet specifically focused on this compound for this purpose, its structure presents intriguing possibilities.

Carbamates are being investigated as building blocks for new classes of polymers where functions can be de novo designed by controlling the primary monomer sequence. dntb.gov.ua These materials are expected to have unique properties due to the distinct conformational characteristics of the carbamate backbone, which is considered more rigid than the peptide bonds found in proteins. acs.org This rigidity could be exploited to create materials with well-defined secondary and tertiary structures.

The presence of a fluorine atom in this compound is particularly significant for materials science. Fluorination is a well-established strategy for tuning the physical, chemical, and biological properties of materials. Introducing fluorine can enhance:

Thermal Stability and Chemical Resistance: The strength of the carbon-fluorine bond can impart greater durability to the resulting polymer.

Hydrophobicity and Oleophobicity: Fluorinated segments can be used to control surface properties, leading to materials with low surface energy, useful for coatings and self-cleaning applications.

Unique Intermolecular Interactions: Fluorine can participate in non-covalent interactions that can influence polymer chain packing and self-assembly.

An unaddressed scientific question is how a monomer like this compound could be polymerized into non-isocyanate polyurethanes (NIPUs) or other novel polymer architectures. Exploring polymerization strategies, such as those involving the reaction of cyclic carbonates with amines, could open a pathway to new materials derived from this fluorinated building block. Future research in this domain would involve the synthesis of such polymers and the characterization of their properties, potentially leading to new functional materials for applications in electronics, advanced coatings, or biomedical devices.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-fluorophenyl isopropylcarbamate, and what analytical methods validate its purity?

  • Methodological Answer : The synthesis typically involves reacting 2-fluorophenol with isopropyl isocyanate under anhydrous conditions, using a base catalyst like triethylamine. Post-synthesis, characterization via HPLC (High-Performance Liquid Chromatography) with UV detection ensures purity, while NMR (¹H and ¹³C) and FT-IR confirm structural integrity by identifying carbamate C=O stretching (~1700 cm⁻¹) and fluorine-phenyl coupling patterns . For quantitative analysis, GC-MS with derivatization (e.g., silylation) improves volatility and detection sensitivity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Due to limited toxicity data (e.g., incomplete acute/chronic profiles), use PPE (gloves, lab coat, goggles) and work in a fume hood. Store in airtight containers at 2–8°C to prevent hydrolysis. Monitor for potential carbamate-related neurotoxicity by referencing structurally similar compounds like carisoprodol, which show CNS depressant effects .

Q. How can researchers determine the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using HPLC-UV to track degradation products. Prepare solutions in buffers (pH 3–9) and incubate at 25°C, 40°C, and 60°C. Calculate degradation kinetics (e.g., Arrhenius equation) to predict shelf life. Hydrolysis of the carbamate group is pH-dependent, with alkaline conditions favoring breakdown into 2-fluorophenol and isopropylamine .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., solvent polarity affecting solubility). Use meta-analysis to compare studies, standardizing variables like cell lines (e.g., HEK293 vs. CHO) or animal models. Validate findings via orthogonal assays (e.g., electrophysiology for ion channel targets vs. fluorescence-based binding assays) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective target binding?

  • Methodological Answer : Systematically modify substituents on the phenyl ring (e.g., para-fluoro vs. ortho-fluoro) and carbamate alkyl groups. Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like acetylcholinesterase. Validate experimentally via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding constants (Kd) .

Q. What experimental designs address discrepancies between in vitro potency and in vivo efficacy of this compound?

  • Methodological Answer : Conduct pharmacokinetic profiling (e.g., LC-MS/MS for plasma concentration) to assess bioavailability and metabolism. Use knock-out animal models to isolate target-mediated effects from off-target interactions. Pair with microdialysis in target tissues to correlate drug levels with pharmacodynamic responses .

Q. How can researchers assess the ecological impact of this compound despite limited environmental toxicity data?

  • Methodological Answer : Apply read-across methods using data from structurally analogous carbamates (e.g., isopropylphenyl methyl carbamate). Perform QSAR (Quantitative Structure-Activity Relationship) modeling to predict biodegradation (e.g., EPI Suite) and bioaccumulation potential. Conduct microcosm studies with Daphnia magna to estimate acute toxicity (LC50) .

Data Presentation Guidelines

  • Tables : Include stability data (e.g., degradation half-life at varying pH/temperature) and SAR parameters (e.g., logP, IC50 values).
  • Figures : Use chromatograms (HPLC/GC-MS) for purity validation and docking poses for SAR visualization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.